molecular formula C18H21N5O3S B2730279 N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923221-59-4

N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B2730279
CAS No.: 923221-59-4
M. Wt: 387.46
InChI Key: CXCITYKPPZQOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a novel chemical hybrid designed for advanced research applications, merging a benzothiazole scaffold with a 1,3,8-triazaspiro[4.5]decane core. The benzothiazole moiety is a privileged structure in medicinal chemistry, extensively studied for its diverse biological activities. Recent scientific literature highlights that benzothiazole derivatives, particularly those with an acetamide linkage at the 2-position, demonstrate significant antimicrobial potential against a range of gram-positive and gram-negative bacteria, with some analogs showing promising activity against fungal strains . Furthermore, specific 2-aminobenzothiazole derivatives have been investigated for neuroprotective applications and are the subject of patents for treating neurological conditions such as Alzheimer's and Parkinson's disease . The synthesis of related compounds is typically achieved through the acetylation of a 2-aminobenzothiazole precursor . The second key component, the 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane system, is a spirocyclic structure that contributes to the molecule's three-dimensional complexity and is known to be present in various pharmacologically active compounds. This hybrid molecule is intended for research use only (RUO) and is strictly for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in various fields, including antimicrobial discovery , neurological disease research , and as a key intermediate in the synthesis and development of new bioactive molecules with potential multi-target mechanisms of action.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-23-15(25)18(21-17(23)26)7-9-22(10-8-18)11-14(24)20-16-19-12-5-3-4-6-13(12)27-16/h3-6H,2,7-11H2,1H3,(H,21,26)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCITYKPPZQOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for its pharmacological significance. The molecular formula is C20H24N6O3SC_{20}H_{24}N_6O_3S, and it has a molecular weight of approximately 432.56 g/mol. The presence of the benzothiazole ring contributes to its biological activity by enhancing interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities in vitro. In studies conducted on various bacterial strains, the minimal inhibitory concentration (MIC) was reported as low as 50 µg/mL for certain derivatives, indicating potent antimicrobial efficacy .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies on tumorigenic cell lines revealed selective cytotoxicity against specific cancer cells while sparing normal cells. For example, a derivative exhibited an EC50 value of 32 ng/mL against the WI-38 VA-13 subline 2RA, showcasing its potential as an anticancer agent . Additionally, compounds featuring the benzothiazole structure have been implicated in inhibiting pathways associated with cancer cell proliferation and survival.

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in compounds containing the benzothiazole moiety. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. The ability to modulate inflammatory responses suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity with MIC values ranging from 10 to 100 µg/mL across different strains.
  • Anticancer Activity : In a recent investigation involving human breast cancer cell lines (MDA-MB-231), the compound demonstrated potent growth inhibition with an IC50 value of 28 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC < 50 µg/mL against various bacteria
AnticancerIC50 = 28 µM in MDA-MB-231 cells
Anti-inflammatoryInhibition of COX enzymes

Comparison with Similar Compounds

N-(2,4-Dichlorophenethyl)-2-(8-(2,4-Dimethoxybenzoyl)-4-Oxo-1-Phenyl-1,3,8-Triazaspiro[4.5]decan-3-yl)acetamide (Compound 5)

  • Key Differences :
    • Substituents: Lacks the benzothiazole group; instead, it has a 2,4-dimethoxybenzoyl group and a dichlorophenethyl chain.
    • Biological Activity: Acts as a selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), with co-crystallization studies confirming target engagement .
    • Pharmacological Advantage: Enhanced selectivity for Mtb Lpd over human isoforms due to the dichlorophenethyl substituent .

Halogenated N-(2-(4-Oxo-1-Phenyl-1,3,8-Triazaspiro[4.5]decan-8-yl)ethyl)benzamides

  • Key Differences :
    • Core Modification: The triazaspiro core lacks the 3-ethyl substitution present in the target compound.
    • Functional Groups: Halogenated benzamide groups (e.g., fluorine, chlorine) improve isoform selectivity for phospholipase D2 (PLD2) over PLD1, critical for cancer cell proliferation .
    • Pharmacokinetics: Halogens enhance metabolic stability but reduce solubility compared to the ethyl-substituted target compound .

KRAS-PDEd Inhibitors (e.g., Compounds 23c–23e)

  • Key Differences: Substituents: Feature naphthalen-1-ylmethyl, cyclohexyl, or cyclopentyl groups instead of benzothiazole. Biological Activity: Demonstrated potent inhibition of KRAS-PDEd in patient-derived tumors, with IC₅₀ values in the nanomolar range . Structural Impact: Bulky substituents improve target affinity but may compromise blood-brain barrier penetration compared to the smaller benzothiazole group .

Analogues with Benzothiazole Moieties

N-(1,3-Benzothiazol-2-yl)-2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)acetamide

  • Key Differences: Core Structure: Replaces the triazaspiro[4.5]decan with a thiazolidinone ring. Biological Activity: Exhibits antioxidant and anti-inflammatory properties (e.g., DPPH radical scavenging, IC₅₀ = 12 µM) due to the thiazolidinone’s redox activity . Limitations: Lower metabolic stability than spirocyclic analogs due to the absence of a rigid spiro system .

2-(2,4-Dioxo-1,3-Diazaspiro[4.4]nonan-3-yl)-N-(6-Ethyl-1,3-Benzothiazol-2-yl)acetamide

  • Key Differences: Spiro System: Features a smaller 1,3-diazaspiro[4.4]nonan core (vs. 1,3,8-triazaspiro[4.5]decan). Pharmacological Impact: Reduced nitrogen content in the spiro system may decrease hydrogen-bonding capacity, affecting target binding .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target/Activity Potency/Selectivity
Target Compound 1,3,8-Triazaspiro[4.5]decan 3-Ethyl, benzothiazole Undisclosed (potential kinase/PLD) N/A (structural optimization in progress)
Compound 5 1,3,8-Triazaspiro[4.5]decan 2,4-Dimethoxybenzoyl, dichlorophenethyl Mtb Lpd IC₅₀ = 0.8 µM (Mtb Lpd)
Halogenated Benzamides 1,3,8-Triazaspiro[4.5]decan Halogenated benzamide PLD2 IC₅₀ = 20 nM (PLD2; >100-fold selectivity)
KRAS-PDEd Inhibitors (23c–23e) 1,3,8-Triazaspiro[4.5]decan Naphthalen-1-ylmethyl, cycloalkyl KRAS-PDEd IC₅₀ = 5–15 nM (tumor growth inhibition)
N-(1,3-Benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide Thiazolidinone Benzothiazole Antioxidant/anti-inflammatory DPPH IC₅₀ = 12 µM

Key Research Findings and Implications

  • Substituent Effects : The 3-ethyl group may balance lipophilicity and metabolic stability, while the benzothiazole moiety could enable interactions with aromatic residues in target proteins (e.g., kinases, PLD isoforms) .
  • Unmet Potential: Unlike well-characterized analogs (e.g., PLD2 inhibitors ), the target compound’s biological profile remains underexplored, warranting further studies to elucidate its mechanism and therapeutic niche.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.